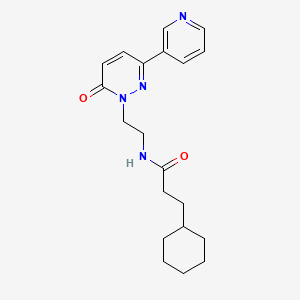
3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's structure, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N4O2 with a molecular weight of approximately 368.481 g/mol. The compound features a cyclohexyl group, a pyridazine ring, and an amide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O2 |
| Molecular Weight | 368.481 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have explored the anticancer potential of pyridazine derivatives, including compounds structurally related to this compound. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of IKKbeta, a kinase involved in inflammatory responses and cancer progression. These compounds demonstrated significant cell-free IKKbeta inhibitory activity and reduced TNF-alpha levels in THP-1 cells, indicating potential for anti-inflammatory and anticancer applications .
Anti-inflammatory Effects
Pyridazine derivatives have also shown promise as anti-inflammatory agents. Compounds derived from pyridazine structures were evaluated for their ability to inhibit COX-2, an enzyme associated with inflammation. In vitro studies indicated that certain derivatives exhibited strong binding affinity to COX-2 and significant anti-inflammatory effects in carrageenan-induced edema models .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, impacting cell signaling pathways related to proliferation and survival.
- Receptor Modulation : The compound may act as an allosteric modulator of G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular responses .
Case Studies
Several case studies highlight the biological activity of pyridazine derivatives:
- Study on IKKbeta Inhibitors : A study focused on optimizing imidazo[1,2-b]pyridazine derivatives found that modifications at the 3 and 6 positions increased both IKKbeta inhibitory activity and selectivity against other kinases .
- Anti-inflammatory Testing : In vivo testing of novel pyridazine compounds showed significant reductions in paw edema in rat models compared to standard anti-inflammatory drugs like indomethacin .
Propiedades
IUPAC Name |
3-cyclohexyl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-19(10-8-16-5-2-1-3-6-16)22-13-14-24-20(26)11-9-18(23-24)17-7-4-12-21-15-17/h4,7,9,11-12,15-16H,1-3,5-6,8,10,13-14H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBGHWQWZDFIHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













